2,4,7,8-Tetramethylquinoline

Description

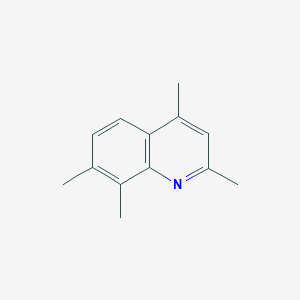

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,7,8-tetramethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZGWAWYQCKEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479450 | |

| Record name | 2,4,7,8-TETRAMETHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102872-15-1 | |

| Record name | 2,4,7,8-TETRAMETHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 2,4,7,8 Tetramethylquinoline

Fundamental Reaction Pathways

The reactivity of 2,4,7,8-tetramethylquinoline can be categorized into several fundamental pathways, including reactions involving the aromatic core and those involving the substituent methyl groups and the nitrogen atom.

Electrophilic aromatic substitution (EAS) in quinoline (B57606) typically occurs on the more electron-rich benzene (B151609) ring at positions 5 and 8. However, in this compound, the directing effects of the four methyl groups must be considered. Methyl groups are activating and ortho-, para-directing.

The positions available for electrophilic attack on the benzene ring are C5 and C6. The methyl groups at C7 and C8 will strongly activate the C6 position (ortho to C7 and para to the C-N fusion) and the C5 position (ortho to the C-N fusion and meta to C7). The methyl groups on the pyridine (B92270) ring (C2 and C4) will have a lesser electronic influence on the benzene ring. Therefore, electrophilic substitution is predicted to occur preferentially at the C6 position, and to a lesser extent at the C5 position. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating methyl groups at C2 and C4 may allow for some substitution at the C3 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E+) | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitrating Mixture (HNO₃/H₂SO₄) | 6-Nitro-2,4,7,8-tetramethylquinoline | 5-Nitro-2,4,7,8-tetramethylquinoline |

| Bromine (Br₂/FeBr₃) | 6-Bromo-2,4,7,8-tetramethylquinoline | 5-Bromo-2,4,7,8-tetramethylquinoline |

| Acyl Chloride (RCOCl/AlCl₃) | 6-Acyl-2,4,7,8-tetramethylquinoline | 5-Acyl-2,4,7,8-tetramethylquinoline |

The pyridine ring of the quinoline nucleus is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the nitrogen atom. In this compound, these positions are occupied by methyl groups, which present significant steric hindrance to the approach of a nucleophile. Consequently, direct nucleophilic addition to the quinoline core of this compound is expected to be difficult and require harsh reaction conditions. If a reaction were to occur, it would likely involve attack at the less hindered C2 position after activation of the ring, for instance, through N-oxidation.

The quinoline ring system is generally resistant to oxidation. However, the methyl substituents are susceptible to oxidation by strong oxidizing agents. Treatment of this compound with hot, alkaline potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) is expected to lead to the oxidation of the methyl groups to carboxylic acids. The relative ease of oxidation of the methyl groups would depend on their position. The methyl groups on the benzene ring (at C7 and C8) are likely to be oxidized more readily than those on the pyridine ring (at C2 and C4). Selective oxidation might be achievable under carefully controlled conditions.

Table 2: Predicted Products of Oxidation of this compound

| Oxidizing Agent | Conditions | Predicted Major Product(s) |

| Potassium Permanganate (KMnO₄) | Hot, alkaline | 2,4-Dimethylquinoline-7,8-dicarboxylic acid |

| Chromium Trioxide (CrO₃) | Acetic acid, heat | 2,4-Dimethylquinoline-7,8-dicarboxylic acid |

The pyridine ring of the quinoline nucleus can be selectively reduced by powerful reducing agents. Treatment of this compound with lithium aluminum hydride (LiAlH₄) in an ethereal solvent is expected to result in the reduction of the pyridine ring to afford 1,2,3,4-tetrahydro-2,4,7,8-tetramethylquinoline. The benzene ring is typically not reduced under these conditions.

Table 3: Predicted Product of Reduction of this compound

| Reducing Agent | Solvent | Predicted Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1,2,3,4-Tetrahydro-2,4,7,8-tetramethylquinoline |

The methyl groups of this compound can undergo free-radical substitution reactions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the bromination of one or more methyl groups, with a potential preference for the benzylic-type methyl groups at C2 and C4.

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile. It will react with alkyl halides to form quaternary ammonium (B1175870) salts. For example, treatment of this compound with methyl iodide would yield N-methyl-2,4,7,8-tetramethylquinolinium iodide. This quaternization increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.

Table 4: Predicted Products of Substitution Reactions at Methyl Groups and the Quinoline Nitrogen

| Reagent | Conditions | Predicted Product |

| N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | Monobrominated methyl-substituted this compound |

| Methyl Iodide (CH₃I) | Room temperature | N-Methyl-2,4,7,8-tetramethylquinolinium iodide |

Oxidation and Reduction Transformations of the Quinoline Core

Advanced Mechanistic Investigations

Advanced mechanistic investigations provide a deeper understanding of the reaction pathways, intermediates, and transition states involved in the chemical transformations of a molecule. For a polysubstituted quinoline like this compound, these investigations would be crucial in predicting its behavior in various chemical environments.

The nitrogen atom in the quinoline ring is basic and can be protonated by acids. The protonation of this compound is expected to occur at the nitrogen atom, forming a quinolinium cation. This protonation significantly modulates the electrophilicity of the quinoline ring system. The electron-donating nature of the four methyl groups at positions 2, 4, 7, and 8 would increase the electron density on the quinoline ring, making the nitrogen atom more basic compared to unsubstituted quinoline.

Upon protonation, the quinolinium ring becomes highly electron-deficient and, therefore, more susceptible to nucleophilic attack. The electrophilicity of the carbon atoms in the heterocyclic ring is enhanced, which can influence the regioselectivity of subsequent reactions. The study of protonation dynamics would involve determining the pKa value of the conjugate acid and investigating the kinetics of proton transfer, which are fundamental to understanding its acid-base chemistry and its behavior in acidic media.

The synthesis of quinoline derivatives often involves condensation and cyclization reactions. One of the classical methods for quinoline synthesis is the Combes synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. For this compound, a plausible synthetic route could involve a variation of this method.

A sequential aldol (B89426) addition and cyclization mechanism can be postulated for the formation of the quinoline ring. This would likely begin with the reaction of an appropriately substituted aniline with a carbonyl compound, leading to an enamine or imine intermediate. This intermediate would then undergo an intramolecular aldol-type addition followed by dehydration and cyclization to form the heterocyclic ring. The methyl groups on the precursor molecules would direct the regioselectivity of the cyclization to yield the 2,4,7,8-tetramethyl-substituted quinoline core. Detailed analysis of this process would involve isolating and characterizing intermediates and studying the kinetics of each step to optimize the reaction conditions.

Tetrahydroquinolines, the partially saturated analogues of quinolines, can be aromatized to form the corresponding quinoline derivatives. The aromatization of a hypothetical 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline (B13639144) would involve dehydrogenation. This process is a key step in many synthetic routes and is also relevant in the context of metabolic pathways of certain xenobiotics. nih.gov

Several mechanisms for the dehydrogenation of tetrahydroquinolines have been proposed, often involving an initial oxidation to form an imine intermediate. nih.govacs.org Subsequent oxidation steps lead to the fully aromatic quinoline. The reaction can be catalyzed by various reagents, including metal catalysts or oxidizing agents. The mechanism can proceed through a one-electron transfer process, particularly when mediated by enzymes like cytochrome P450 or peroxidases, which can generate radical intermediates. nih.gov The presence of methyl groups on the tetrahydroquinoline ring could influence the rate and regioselectivity of the dehydrogenation process due to their electronic and steric effects.

| Catalyst/Reagent | Proposed Intermediate | General Mechanism |

| Metal Catalysts (e.g., Pd/C) | Adsorbed species on catalyst surface | Catalytic dehydrogenation |

| Oxidizing Agents (e.g., DDQ) | Iminium cation | Stepwise oxidation |

| Cytochrome P450 | Radical cation | Single-electron transfer |

Photoinduced reactions of quinoline derivatives can lead to a variety of interesting chemical transformations. Upon absorption of light, this compound can be excited to a singlet or triplet state. In the presence of suitable reaction partners, this can initiate photoinduced electron transfer (PET) processes. organic-chemistry.orgnih.govnih.gov

If this compound acts as an electron donor in a PET reaction, it would form a radical cation. This radical cation can be a key intermediate in various subsequent reactions, including C-H functionalization. The stability of this radical cation would be enhanced by the electron-donating methyl groups. Alternatively, in the presence of a strong electron acceptor, the excited quinoline could accept an electron to form a radical anion.

The formation of carbocation intermediates can also be envisioned in photoinduced reactions, potentially through the heterolytic cleavage of a bond in a reaction intermediate or through the protonation of a photochemically generated species. These highly reactive carbocations would readily react with available nucleophiles. masterorganicchemistry.comamherst.edulibretexts.orgkhanacademy.org

The formation and stability of carbocation intermediates are highly dependent on the reaction environment. masterorganicchemistry.comlibretexts.orglibretexts.org

Solvents: Polar protic solvents, such as water and alcohols, are known to stabilize carbocations through solvation of the positive charge. libretexts.orgnih.gov This stabilization can lower the activation energy for their formation and influence their subsequent reaction pathways. In contrast, nonpolar aprotic solvents would be less effective at stabilizing carbocations, potentially leading to different reaction outcomes or slower reaction rates. libretexts.org

Catalysts: Lewis acids or Brønsted acids can catalyze the formation of carbocations by facilitating the departure of a leaving group or by activating a precursor molecule. The choice of catalyst can significantly impact the efficiency and selectivity of the reaction.

The decay kinetics of the carbocation, which refers to the rates of its subsequent reactions (e.g., reaction with a nucleophile, rearrangement, or elimination), are also influenced by the solvent and any catalysts present. A more stabilizing solvent can increase the lifetime of the carbocation, allowing for the possibility of rearrangement to a more stable carbocation before reacting with a nucleophile.

| Factor | Influence on Carbocation Formation | Influence on Carbocation Decay |

| Polar Protic Solvents | Stabilizes the carbocation, lowering the activation energy for its formation. libretexts.org | Can act as a nucleophile, leading to solvolysis products. Increases carbocation lifetime. |

| Polar Aprotic Solvents | Less effective at stabilizing carbocations compared to protic solvents. | May favor reactions with other nucleophiles present in the mixture. |

| Nonpolar Solvents | Generally disfavors carbocation formation. | - |

| Acid Catalysts | Promotes the formation of carbocations by protonating leaving groups or activating substrates. | The conjugate base of the acid can act as a nucleophile. |

In many chemical reactions, multiple reaction pathways can compete with each other, leading to a mixture of products. Kinetic studies are essential for understanding the factors that govern the selectivity of these competing pathways. For this compound, electrophilic substitution reactions are a prime example where competing pathways can exist.

Electrophilic attack on the quinoline ring can occur at various positions. The directing effects of the existing methyl groups and the protonated nitrogen atom (under acidic conditions) will determine the regioselectivity of the substitution. The methyl groups are activating and ortho-, para-directing, while the quinolinium nitrogen is deactivating and meta-directing with respect to the heterocyclic ring. Kinetic studies, by measuring the rates of formation of different products under various conditions (e.g., temperature, catalyst, solvent), can provide valuable insights into the activation energies of the competing pathways. researchgate.netrsc.orgrsc.org This information is crucial for controlling the outcome of a reaction to favor the desired product.

Photoinduced Reaction Mechanisms and Carbocation Intermediates

Derivatization Strategies for Analytical and Synthetic Enhancement

In mass spectrometry, the efficiency with which an analyte molecule can be ionized directly impacts its detection sensitivity. Compounds that ionize poorly or are present in low abundance can be challenging to detect. nih.govproquest.com Chemical derivatization addresses this by attaching a chemical tag to the target analyte. This tag is typically a moiety that is easily ionizable or carries a permanent charge, thereby significantly boosting the signal in the mass spectrometer. maastrichtuniversity.nlnih.gov

On-Tissue Chemical Derivatization (OTCD) is a specialized technique increasingly used in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI). nih.gov This method allows for the derivatization of analytes directly on a biological tissue section, providing spatial information about the distribution of molecules that would otherwise be undetectable. nih.govnih.gov The primary goal of OTCD is to overcome challenges like low detection sensitivity, poor ionization efficiency, and interferences from the biological matrix. nih.gov

The process involves applying a derivatization reagent to the tissue surface. An ideal OTCD reaction occurs under mild conditions to preserve the tissue's integrity and prevent the delocalization of the target analyte. nih.gov For a compound like this compound, which possesses a basic nitrogen atom, an OTCD reagent could be designed to specifically target this site, attaching a permanently charged group to enhance its signal in MALDI MSI analysis. This would facilitate the mapping of its distribution within a tissue sample. maastrichtuniversity.nl

Table 1: Key Aspects of On-Tissue Chemical Derivatization (OTCD)

| Feature | Description | Rationale |

| Objective | To enhance the detection sensitivity of poorly ionizing or low-abundance analytes in MSI. nih.govproquest.com | Attaches a chemical tag that ionizes efficiently or has a permanent charge. proquest.commaastrichtuniversity.nl |

| Location | The chemical reaction is performed directly on the surface of a tissue slice. nih.gov | Preserves the spatial distribution information of the analyte within the tissue. nih.gov |

| Reaction Conditions | Must be mild, occur in a reasonable timeframe, and not degrade the tissue. nih.gov | Maintains the biological integrity and prevents the analyte from moving from its original location. nih.gov |

| Reagent Functionality | Can be designed to target specific chemical functions on the analyte. nih.gov | Some reagents can also function as the MALDI matrix, simplifying sample preparation. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of complex mixtures. However, achieving effective separation of structurally similar compounds can be challenging. nih.gov Chemical derivatization is a powerful tool to improve chromatographic resolution and sensitivity. nih.gov

For quinoline derivatives, derivatization can be used to:

Introduce a Chromophore: this compound lacks strong chromophores, which can result in poor sensitivity with standard UV-Vis detectors. Derivatization with a reagent containing a highly absorbing group can significantly enhance its detectability.

Improve Separation of Isomers: In cases where isomers of a compound exist, their similar physical properties can make them difficult to separate. Derivatization can introduce structural differences that allow for better resolution on the chromatographic column. For example, chiral derivatizing reagents can be used to separate enantiomers by converting them into diastereomers, which have different chromatographic behaviors and can be separated on a standard reversed-phase (RP-HPLC) column. researchgate.netasianpubs.org

Enhance Selectivity: By targeting a specific functional group, derivatization can increase the selectivity of the analytical method, allowing the target analyte to be distinguished from other components in a complex sample. nih.gov

Research on other quinoline-based compounds has shown that derivatization can lead to excellent separation in terms of resolution and selectivity factors. researchgate.net For instance, the use of a quinoline-based chiral derivatizing reagent for the analysis of β-blockers resulted in high-resolution separation of diastereomers. researchgate.net

In biological and environmental samples, analytes often exist in a conjugated form, where they are bound to other molecules like glucuronic acid or sulfates. These conjugated forms can have different chemical properties than the parent compound, making direct analysis difficult. Deconjugation is a process, often enzymatic, that cleaves these bonds to release the original analyte.

A deconjugation-derivatization protocol involves a two-step process:

Deconjugation: An enzyme (e.g., β-glucuronidase) is used to break the conjugate bond and free the parent molecule, such as a hydroxylated metabolite of this compound.

Derivatization: The freed analyte is then chemically modified to improve its analytical characteristics for subsequent chromatographic or spectrometric analysis.

This combined approach is crucial for the accurate quantification of total analyte concentration (both free and conjugated forms) in complex matrices like plasma, urine, or tissue extracts. mdpi.com

Chemical derivatization fundamentally alters the physicochemical properties of a molecule, which can be leveraged to improve sample preparation steps like extraction. By modifying the structure of this compound, its polarity, volatility, and solubility can be fine-tuned.

Polarity: Attaching a nonpolar functional group to the quinoline core will decrease its polarity. This can enhance its solubility in organic solvents, thereby improving its extraction efficiency from aqueous matrices using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a nonpolar sorbent. Conversely, adding a polar or ionizable group will increase its polarity.

Volatility: For analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is often essential. Functional groups like hydroxyl or amine groups can be derivatized (e.g., through silylation) to block polar sites, reduce hydrogen bonding, and increase the volatility of the molecule, making it suitable for GC analysis.

Extraction Efficiency: The change in polarity directly impacts extraction efficiency. By matching the polarity of the derivatized analyte to the extraction solvent or sorbent, recovery rates can be significantly improved, leading to more accurate and precise quantitative results.

Table 2: Summary of Derivatization Effects on Physicochemical Properties

| Property | Effect of Derivatization | Analytical Implication |

| Polarity | Can be increased or decreased by selecting appropriate reagents. | Improves selectivity in liquid-liquid or solid-phase extraction. |

| Volatility | Can be increased by masking polar functional groups. | Enables or improves analysis by Gas Chromatography (GC). |

| Solubility | Altered based on the change in polarity. | Enhances extraction efficiency by increasing analyte solubility in the extraction phase. |

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. msu.edu For 2,4,7,8-Tetramethylquinoline, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the methyl groups on the quinoline (B57606) core.

¹H and ¹³C NMR for Structural Elucidation and Methyl Group Position Determination

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. bdu.ac.in In this compound, distinct signals for the aromatic protons and the four methyl groups are expected. The chemical shifts (δ) of the methyl protons, typically appearing in the upfield region of the spectrum, and the aromatic protons, found further downfield, are indicative of their positions on the quinoline ring. chemistrysteps.com The integration of these signals reveals the relative number of protons contributing to each peak, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, offering valuable connectivity data. msu.edubdu.ac.in

Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule. msu.edu Each unique carbon atom in this compound will produce a distinct signal, and the chemical shifts help to differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methyl groups. chemistrysteps.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to correlate the ¹H and ¹³C signals, definitively assigning each proton and carbon to its specific position within the molecular structure. libretexts.orgmdpi.com

Table 1: Representative NMR Data for Tetramethylquinoline Derivatives Note: This table provides illustrative data for substituted quinolines to demonstrate the principles of NMR analysis. Actual chemical shifts for this compound may vary.

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | 120 - 150 |

Analysis of Diastereotopic Protons and Isomerism in Tetramethylquinoline Derivatives

In certain substituted quinoline derivatives, the presence of a chiral center can lead to the observation of diastereotopic protons. scielo.org.co These are protons that are chemically non-equivalent due to their spatial relationship with the chiral center. gcms.cz For instance, the methylene (B1212753) (CH₂) protons in a substituent attached to a chiral quinoline derivative may appear as two distinct signals in the ¹H NMR spectrum, often as a pair of doublets, rather than a single signal. core.ac.uk The analysis of these diastereotopic protons is crucial for understanding the stereochemistry of the molecule.

Furthermore, NMR is a powerful technique for distinguishing between isomers. scielo.org.couva.nl Different isomers of tetramethylquinoline will exhibit unique sets of chemical shifts and coupling patterns in their NMR spectra, allowing for their unambiguous identification. This is particularly important in synthetic chemistry where multiple isomers may be formed during a reaction. uva.nl

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. msu.edu It is instrumental in verifying the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Molecular Ion Verification and Fragmentation Pattern Analysis

In a mass spectrum, the peak corresponding to the intact molecule with one electron removed is known as the molecular ion peak (M⁺). libretexts.org For this compound, the observation of this peak allows for the direct verification of its molecular weight.

Electron impact (EI) ionization, a common technique in MS, causes the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern is a unique fingerprint of the molecule. libretexts.org The analysis of these fragment ions provides valuable structural information. For quinoline derivatives, characteristic fragmentation often involves the loss of small neutral molecules or radicals from the parent structure. mcmaster.ca For instance, the loss of a methyl radical (•CH₃) from the molecular ion of this compound would result in a prominent fragment ion peak at M-15.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. msu.edumcmaster.ca This precision allows for the determination of the elemental composition of a molecule. cdnsciencepub.com By comparing the experimentally determined accurate mass with the theoretical masses of possible molecular formulas, the exact chemical formula of this compound can be unequivocally confirmed. scispace.comsigmaaldrich.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. msu.edu

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Chromatographic techniques are often coupled with mass spectrometry to analyze complex mixtures. boku.ac.at Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification of each component as it elutes from the GC column. boku.ac.atthermofisher.com This technique is particularly useful for purity analysis and the identification of isomers. uva.nlchromatographyonline.com

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is applicable to a broader range of compounds, including those that are not sufficiently volatile for GC analysis. researchgate.netresearchgate.net In LC-MS, the separation is performed using liquid chromatography, followed by detection with a mass spectrometer. nih.gov This method is highly sensitive and can be used for the analysis of tetramethylquinoline derivatives in various matrices. nih.gov

Table 2: Summary of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight Verification | Molecular ion peak, Fragmentation pattern |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Precise molecular weight, Molecular formula |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Compounds | Separation of isomers, Purity assessment |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are powerful tools for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline sample, researchers can deduce detailed information about the arrangement of atoms.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of a crystalline solid. This technique involves mounting a small, high-quality single crystal and exposing it to a focused X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom.

For this compound, a successful SC-XRD analysis would provide unambiguous confirmation of its covalent structure, including precise bond lengths and angles for the quinoline ring system and its methyl substituents. While the molecule itself is achiral, this method is the gold standard for determining absolute stereochemistry in chiral compounds. Currently, a search of publicly accessible crystallographic databases does not yield an experimental single-crystal structure for this compound. However, if a crystal were analyzed, the resulting data would be presented in a standardized format as shown in the illustrative table below.

| Crystallographic Parameter | Example of Expected Data |

|---|---|

| Chemical Formula | C₁₃H₁₅N |

| Formula Weight | 185.27 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value in Ångstroms |

| b (Å) | Value in Ångstroms |

| c (Å) | Value in Ångstroms |

| α (°) | 90° |

| β (°) | Value in degrees |

| γ (°) | 90° |

| Volume (ų) | Value in cubic Ångstroms |

| Z (molecules per unit cell) | e.g., 4 |

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used for the characterization of bulk crystalline materials. Instead of a single crystal, a finely powdered sample containing numerous small crystallites in random orientations is used. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.

PXRD is instrumental for several purposes:

Phase Identification: The experimental pattern of a synthesized batch of this compound can be compared against a reference pattern (either from a database or calculated from SC-XRD data) to confirm its identity and purity.

Polymorph Screening: It can distinguish between different crystalline forms (polymorphs) of the same compound, which may exhibit different physical properties.

Assessing Crystallinity: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample.

The data from a PXRD experiment consists of a list of diffraction peak positions (2θ), d-spacings, and their relative intensities.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| e.g., 10.5 | e.g., 8.42 | e.g., 100 |

| e.g., 15.2 | e.g., 5.82 | e.g., 45 |

| e.g., 21.1 | e.g., 4.21 | e.g., 80 |

| e.g., 25.8 | e.g., 3.45 | e.g., 60 |

Other Advanced Spectroscopic Techniques

Beyond crystallography, a range of spectroscopic methods are essential for a full characterization, providing information on functional groups and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This results in an IR spectrum that provides valuable information about the functional groups present in the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Quinoline Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Groups | 3000 - 2850 |

| C=C and C=N Stretch | Quinoline Ring | 1620 - 1450 |

| C-H Bend (Aliphatic) | Methyl Groups | 1470 - 1350 |

| C-H Bend (Aromatic "oop") | Quinoline Ring | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. The technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

As an extended aromatic system, this compound is expected to show distinct absorption bands in the UV region. These absorptions are primarily due to π → π* electronic transitions within the conjugated quinoline core. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength, are key parameters obtained from the spectrum.

| Electronic Transition | Typical Wavelength Range (nm) | Illustrative Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| π → π* (Benzenoid) | ~250 - 300 | >10,000 |

| π → π* (Quinolinoid) | ~300 - 350 | >5,000 |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is often used in conjunction with IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy measures absorption, Raman measures scattering. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active.

For this compound, Raman spectroscopy would be highly effective for observing the symmetric vibrations of the aromatic ring system and the C-C bond vibrations, which often produce strong Raman signals but may be weak in the IR spectrum. This complementarity provides a more complete picture of the molecule's vibrational framework.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl Groups | 3000 - 2850 |

| Ring Breathing Mode | Quinoline Ring | ~1000 |

| Symmetric C=C Stretch | Quinoline Ring | ~1600 |

Chemometric and Multivariate Analytical Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data, such as spectroscopic measurements. spectroscopyonline.comymerdigital.com For a compound like this compound, these techniques can be applied to data from methods like UV-Vis, infrared, or Raman spectroscopy to enhance qualitative and quantitative analysis. spectroscopyonline.com

Wavelength correlation techniques are used to identify relationships between specific spectral wavelengths and the chemical properties of a sample. By analyzing the entire spectrum of a series of samples, it's possible to determine which wavelengths (or spectral bands) are most significantly associated with the concentration of this compound or the presence of impurities. This is often a preliminary step in developing robust quantitative models. For example, in a set of samples with varying concentrations of the target compound, certain absorbance peaks will show a high correlation with the concentration, identifying them as key variables for a calibration model.

Principal Component Analysis (PCA) is a powerful, unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. environmentalcomputing.netvsni.co.uk It transforms a large set of variables (e.g., absorbance values at hundreds of wavelengths) into a smaller set of uncorrelated variables called principal components (PCs). environmentalcomputing.netvsni.co.uk The first PC accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance. environmentalcomputing.netvsni.co.uk

When applied to spectroscopic data from multiple batches of this compound, PCA can be used to:

Identify clustering and outliers in the data, for instance, to spot a batch that is spectrally different from the others.

Visualize the main sources of variation in the dataset, which could be related to manufacturing inconsistencies, degradation, or the presence of different polymorphs.

Reduce the number of variables for use in subsequent modeling techniques. flutterbys.com.au

A typical output of PCA includes a scores plot, which shows the relationships between the samples, and a loadings plot, which indicates the contribution of the original variables (wavelengths) to the principal components.

Table 2: Illustrative Principal Component Analysis Results for a Spectroscopic Dataset This table shows a hypothetical outcome of a PCA, indicating how much of the total data variation is captured by the first few principal components.

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

|---|---|---|---|

| PC1 | 7.82 | 65.2 | 65.2 |

| PC2 | 2.15 | 17.9 | 83.1 |

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method used to create a model for a single class of objects. researchgate.net It works by performing PCA on a training set of data known to belong to a specific class (e.g., pure this compound). researchgate.net This creates a bounded multidimensional space that defines the class.

When a new, unknown sample is analyzed, its data is projected into this model space. The sample's distance to the model is calculated to determine if it belongs to the class. researchgate.net SIMCA is particularly useful for authentication and quality control, as it can effectively determine if a new batch of this compound conforms to the characteristics of the reference (pure) product. The method is robust and can handle complex data where the number of variables exceeds the number of samples. sartorius.com

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised multivariate technique used for classifying samples into predefined groups. metwarebio.com It is an adaptation of the Partial Least Squares (PLS) regression method and is particularly effective when dealing with a large number of predictor variables, such as spectroscopic data. ymerdigital.comreadthedocs.io Unlike PCA, PLS-DA is a supervised method that uses class membership information to maximize the separation between groups of samples. nih.gov

In the context of this compound, PLS-DA could be used to build a model that discriminates between:

The pure compound and samples containing specific impurities.

Different grades or polymorphs of the compound.

A key output of PLS-DA is the Variable Importance in Projection (VIP) score. VIP scores estimate the importance of each variable (e.g., wavelength) in the projection used by the PLS model. Variables with a VIP score greater than 1 are generally considered important for explaining the differences between the classes. researchgate.net

Table 3: Example of VIP Scores from a PLS-DA Model This table illustrates hypothetical VIP scores for selected wavelengths, identifying those most influential in discriminating between sample classes.

| Wavelength (nm) | VIP Score | Importance |

|---|---|---|

| 254 | 1.89 | High |

| 280 | 0.75 | Low |

| 310 | 1.52 | High |

| 350 | 1.15 | High |

Computational Chemistry and Theoretical Studies of Tetramethylquinolines

Quantum Chemical Methods and Their Applications

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the properties of quinoline (B57606) derivatives. dergipark.org.truantwerpen.bemdpi.comtandfonline.com These methods provide a good balance between computational cost and accuracy for a variety of molecular systems. frontiersin.org

Quantum chemical calculations are instrumental in predicting the optical and electrical properties of quinoline derivatives. mdpi.combohrium.com Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to calculate absorption and emission spectra, which are crucial for applications in optoelectronics and as dyes. mdpi.combohrium.com

The electronic properties of quinoline derivatives are heavily influenced by their molecular structure. tandfonline.com The introduction of substituent groups, such as methyl groups in 2,4,7,8-Tetramethylquinoline, can significantly alter the electronic distribution and, consequently, the optical and electrical characteristics. tandfonline.com For instance, the position of electron-donating or electron-withdrawing groups on the quinoline ring affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing the energy gap and the molecule's reactivity. tandfonline.com

Computational studies on substituted quinolines have shown that the choice of DFT functional and basis set is critical for obtaining accurate predictions. tandfonline.com For example, the B3LYP functional with a 6-311++G(d,p) basis set has been found suitable for geometry optimization, while the PBE functional is preferred for calculating optical properties. tandfonline.com

Table 1: Predicted Optical and Electrical Properties of a Generic Tetramethylquinoline based on related Quinoline Derivatives

| Property | Predicted Value/Characteristic | Method of Prediction |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | Expected in the UV-Vis region, influenced by solvent polarity. researchgate.net | TD-DFT |

| HOMO-LUMO Energy Gap | Moderate to high, tunable by substituent positions. mdpi.comtandfonline.com | DFT |

| First Hyperpolarizability (β) | Potentially significant, indicating non-linear optical (NLO) properties. tandfonline.comresearchgate.net | DFT |

| Dipole Moment | Moderate, contributing to its interaction with polar solvents. | DFT |

This table is illustrative and based on extrapolations from computational studies on other substituted quinolines. mdpi.comtandfonline.comresearchgate.netresearchgate.net

The study of open-shell systems, such as radicals derived from tetramethylquinolines, is crucial for understanding their reactivity and potential role in oxidative processes. scielo.org.mxnih.gov Flash photolysis studies have been conducted on related compounds like 1,2-dihydro-2,2,4,6-tetramethylquinoline to investigate the decay kinetics of the corresponding radicals. researchgate.net

The stability of phenoxyl radicals, which can be analogous to radicals formed from hydroxylated quinolines, is influenced by resonance stabilization over the aromatic ring. scienceopen.com Computational methods can calculate Bond Dissociation Energies (BDE), which provide insight into the susceptibility of a molecule to radical attack and the stability of the resulting radical. scienceopen.com The presence of methyl groups, as in this compound, can influence radical stability through hyperconjugation.

The hydroxyl radical (•OH) is a highly reactive species that can abstract a hydrogen atom from the methyl groups or add to the aromatic rings of tetramethylquinoline, initiating oxidative degradation. scielo.org.mx The reactivity of such radicals is often diffusion-controlled. scielo.org.mx

Vibrational spectroscopy, in conjunction with computational methods, is a powerful tool for the structural characterization of quinoline derivatives. dergipark.org.trresearchgate.net DFT calculations are commonly used to simulate vibrational spectra (Infrared and Raman) and provide detailed assignments of the observed vibrational modes. dergipark.org.truantwerpen.bemdpi.com

For substituted quinolines, the calculated vibrational frequencies and intensities generally show good agreement with experimental data, allowing for the unambiguous assignment of key vibrational bands. researchgate.net The vibrational modes of the quinoline core, as well as the stretching and bending vibrations of the methyl groups in this compound, can be precisely identified.

For example, in a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C-N stretching vibrations were assigned in the FT-Raman spectrum, and C-C stretching vibrations were also identified and confirmed by DFT calculations. dergipark.org.tr Similarly, for 5,8-quinolinedione (B78156) derivatives, the C-H stretching vibrations of the quinoline ring were observed in both experimental and calculated spectra. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Quinoline Ring | C-C Stretching | 1500 - 1650 dergipark.org.trmdpi.com |

| Quinoline Ring | C-H Stretching | 3000 - 3100 mdpi.com |

| Methyl Groups | C-H Stretching (asymmetric) | ~2960 |

| Methyl Groups | C-H Stretching (symmetric) | ~2870 |

| Quinoline Ring | C-N Stretching | 1230 - 1325 mdpi.com |

This table provides estimated ranges based on computational studies of similar substituted quinolines. dergipark.org.trmdpi.com

The arrangement of molecules in a crystal lattice significantly impacts the bulk linear and non-linear optical (NLO) properties. While direct studies on this compound crystals are lacking, research on other quinoline derivatives highlights the potential for significant NLO responses. tandfonline.comresearchgate.netmdpi.comrsc.orgresearchgate.netipme.ru

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. tandfonline.com These calculations have shown that quinoline derivatives with donor-acceptor substitution patterns can exhibit large β values, making them promising candidates for NLO materials. mdpi.comipme.ru The presence of methyl groups (electron-donating) on the quinoline core of this compound could contribute to its NLO properties.

Computational studies have explored the effect of substituent position on the NLO properties of quinoline derivatives, indicating that strategic placement of electron-donating and electron-withdrawing groups can enhance the NLO response. tandfonline.com

A comprehensive understanding of a material's properties requires characterizing its structural, electronic, vibronic, and optical characteristics. Computational chemistry provides a framework for this integrated analysis. openaccessjournals.comnih.govarxiv.org

For quinoline-based materials, DFT calculations can determine the optimized molecular geometry, electronic band structure, and vibrational modes. dergipark.org.trbohrium.com The coupling between electronic and vibrational states (vibronic coupling) can be investigated through methods like Franck-Condon simulations, which are important for understanding the fine structure of electronic spectra. researchgate.net

The electronic properties, such as the distribution of molecular orbitals (HOMO and LUMO), provide insights into the charge transfer characteristics of the molecule, which are fundamental to its optical and electronic behavior. mdpi.comtandfonline.com The spatial distribution of these orbitals can be visualized to understand how different parts of the molecule contribute to its electronic transitions. nih.govarxiv.org

Chirality plays a critical role in the biological activity and material properties of many organic molecules. nih.govresearchgate.net While this compound itself is not chiral, the introduction of a chiral center or the formation of chiral aggregates could lead to chiroptical properties.

Computational methods are essential for predicting and understanding these properties. frontiersin.org Techniques like calculating electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra using TD-DFT can help determine the absolute configuration of chiral molecules. frontiersin.org The racemization barriers of chiral molecules can also be estimated using computational methods to understand their conformational stability. ysu.am

In the context of quinoline derivatives, computational studies have been used to design and evaluate chiral catalysts and to understand the stereoselectivity of reactions. researchgate.net Should a chiral derivative of this compound be synthesized, computational methods would be invaluable for characterizing its chiroptical properties and predicting its behavior. frontiersin.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline derivatives. tandfonline.comrsc.orgscirp.org By approximating the complex many-electron problem to one concerning the electron density, DFT offers a balance between accuracy and computational cost.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a particular property. frontiersin.org DFT-based calculations are frequently employed to generate the molecular descriptors used in QSAR studies. bioline.org.brarabjchem.org These descriptors can include electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and various reactivity indices. rsc.orgbioline.org.br

For instance, in the study of quinoline derivatives as corrosion inhibitors, DFT calculations were used to compute molecular descriptors which were then used to develop a QSAR model. bioline.org.br This model successfully predicted the inhibition efficiencies of the compounds, demonstrating the utility of combining DFT and QSAR to design new, more effective molecules. bioline.org.br Similarly, QSAR models have been developed for the anticancer activity of quinoline derivatives, using descriptors calculated via DFT to predict their efficacy. arabjchem.orgnih.govresearchgate.net

Here is an example of how DFT-calculated descriptors can be used in a QSAR study for a series of hypothetical quinoline derivatives:

| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Predicted Activity (pIC50) |

| Derivative 1 | -6.2 | -1.5 | 2.1 | 5.8 |

| Derivative 2 | -6.5 | -1.2 | 2.5 | 6.2 |

| Derivative 3 | -6.1 | -1.8 | 1.9 | 5.5 |

| This compound | -5.9 | -1.1 | 2.3 | (To be predicted) |

By establishing a mathematical relationship between the descriptors and the observed activity of the known derivatives, the model can then predict the activity of new compounds like this compound.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. smu.edu By calculating the energies of reactants, products, and intermediate structures, chemists can map out the potential energy surface of a reaction. A critical point on this surface is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. quantumatk.com

The study of reaction mechanisms for the synthesis of quinoline derivatives often involves the use of computational methods to identify transition states and calculate activation energies. e3s-conferences.orgnih.gov For example, DFT calculations can be used to model the cyclization step in quinoline synthesis, providing insights into the feasibility and stereoselectivity of the reaction. e3s-conferences.org This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. ijfans.org

The table below illustrates a simplified potential energy profile for a hypothetical reaction step in the synthesis of a tetramethylquinoline, as might be determined by computational analysis:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.8 |

This data indicates that the reaction is exothermic and has a significant activation barrier, information that is crucial for understanding and controlling the chemical process.

Cheminformatics and Computational Predictive Modeling in Chemical Research

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. zintellect.com This field leverages large datasets of chemical information and employs computational tools, including machine learning, to build predictive models. zintellect.comneovarsity.org

For quinoline derivatives, cheminformatics approaches can be used to predict a wide range of properties, such as solubility, toxicity, and biological activity, based on their molecular structure. blogspot.com These predictive models can screen vast virtual libraries of compounds to identify promising candidates for further investigation, significantly accelerating the drug discovery and materials science research process. zintellect.comscifiniti.com

Integration of Machine Learning in Chemical and Materials Science Research

Machine learning (ML), a subset of artificial intelligence, is revolutionizing chemical and materials science research by enabling the development of highly accurate predictive models from large datasets. scifiniti.comnih.gov

In the context of quinoline derivatives, machine learning models can be trained to predict the outcomes of synthetic reactions, including product yields and the formation of byproducts. ijfans.org By analyzing vast amounts of reaction data, these models can identify the optimal reaction conditions to achieve a desired product, reducing the need for extensive trial-and-error experimentation. neovarsity.org

Furthermore, ML models can predict the material properties of novel quinoline-based compounds. scifiniti.com For example, a model could be trained to predict the fluorescence properties or the corrosion inhibition efficiency of a series of quinoline derivatives based on their structural features. kneopen.com This predictive capability allows for the in silico design of new materials with tailored properties.

The following table demonstrates how a machine learning model might predict a specific property for this compound based on its structural features:

| Feature | Value |

| Number of Methyl Groups | 4 |

| Position of Methyl Groups | 2, 4, 7, 8 |

| Aromatic Ring System | Quinoline |

| Predicted Property (e.g., Corrosion Inhibition Efficiency) | High |

Machine learning algorithms are also being increasingly used to analyze complex data from analytical instruments such as spectrometers. spectroscopyonline.com In the study of quinoline derivatives, ML can be applied to interpret spectroscopic data (e.g., from NMR or mass spectrometry) to identify unknown compounds or to quantify the components of a mixture with greater accuracy and speed than traditional methods. spectroscopyonline.com This advanced analytical capability is crucial for quality control in chemical synthesis and for detailed characterization of new materials.

Application of Deep Learning Models for Property Prediction

The application of deep learning and other machine learning models to predict the properties of quinoline derivatives has become an increasingly valuable tool in computational chemistry, offering the potential to accelerate drug discovery and materials science. While specific deep learning studies on this compound are not yet prevalent in publicly accessible research, the established success of these models on the broader class of substituted quinolines provides a strong framework for their future application to this specific isomer. These computational approaches can predict a wide range of properties, from fundamental physicochemical characteristics to complex biological activities.

Deep learning models, a subset of machine learning, utilize multi-layered neural networks to learn intricate patterns from large datasets. For quinoline derivatives, these models are often trained on extensive databases of compounds with experimentally determined properties. The models can then predict the properties of new, un-synthesized compounds like this compound with a high degree of accuracy. This predictive power can significantly reduce the time and cost associated with laboratory synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational to this field. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. researchgate.netmdpi.com For quinoline derivatives, these have been used to predict activities such as anti-tuberculosis efficacy, corrosion inhibition, and anti-malarial potency. researchgate.netmdpi.comnih.gov

Recent advancements have seen the rise of more sophisticated deep learning architectures, such as graph-convolutional neural networks and artificial neural networks (ANN), for property prediction. researchgate.netdoaj.org These models can directly use the molecular graph as input, capturing complex topological and chemical information without the need for pre-calculated molecular descriptors. For instance, a machine learning model has been developed to predict the reactive sites for electrophilic aromatic substitution on quinoline derivatives with high accuracy, which could guide the synthesis of new functionalized compounds. researchgate.netdoaj.org

The types of properties that can be predicted for this compound using established deep learning methodologies for quinolines include:

Physicochemical Properties: Crucial properties like the octanol-water partition coefficient (logP), solubility, boiling point, and pKa can be predicted. researchgate.netacs.org These are fundamental to understanding the behavior of a compound in various environments, including biological systems.

Biological Activity: Based on models trained on other quinoline derivatives, the potential of this compound as an inhibitor for various enzymes or its activity against pathogens could be screened virtually. mdpi.comresearchgate.net Given that some quinoline derivatives show promise as NNMT inhibitors for obesity-related conditions, deep learning could further explore the potential of this compound in this area. dtic.mil

Toxicity: Early prediction of potential toxicity is a critical step in drug development. Deep learning models trained on toxicological data for a wide range of chemicals can provide an initial assessment of the risk profile for new compounds.

The performance of these predictive models is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). For many quinoline-based QSAR models, high R² values, often exceeding 0.8, have been reported for both training and test sets, indicating a strong correlation between predicted and experimental values. mdpi.comresearchgate.net

Table 1: Examples of Deep Learning Model Performance for Property Prediction of Quinoline Derivatives

| Model Type | Predicted Property | Organism/System | R² (Test Set) | Reference |

| 2D-QSAR | Anti-malarial activity (pIC₅₀) | Plasmodium falciparum | 0.845 | mdpi.com |

| CoMSIA | Anti-malarial activity (pIC₅₀) | Plasmodium falciparum | 0.876 | mdpi.com |

| ANN | Corrosion Inhibition Efficiency | Mild Steel in HCl | High Correlation | researchgate.net |

| MLR | Anti-proliferative activity | Human cancer cell lines | 0.865 | researchgate.net |

The future application of deep learning to this compound holds significant promise. By leveraging existing models and training them on more specific datasets that may include this and similar compounds, researchers can rapidly generate hypotheses about its properties and guide experimental work more efficiently. This in silico approach is poised to become an indispensable part of the research and development pipeline for novel chemical entities.

Advanced Research Applications and Future Directions

Catalytic Applications and Catalyst Development

Homogeneous and Heterogeneous Catalysis Involving Quinoline (B57606) Systems

While quinoline systems are explored in both homogeneous and heterogeneous catalysis, specific examples involving 2,4,7,8-Tetramethylquinoline are not available. chemguide.co.uklibretexts.orgrsc.org Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, whereas heterogeneous catalysis involves a different phase. chemguide.co.uk

Catalysis in Olefin Polymerization and Metathesis Reactions

Ziegler-Natta catalysts are well-known for olefin polymerization. libretexts.orgvedantu.com Late transition metal complexes have also gained ground in this area. d-nb.info However, no studies linking this compound to these processes were found.

Hydroamination and Hydrosilylation Applications

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond and is a key method for synthesizing nitrogen-containing compounds. wikipedia.orgmdpi.com Hydrosilylation is the addition of a silicon-hydrogen bond across an unsaturated bond. libretexts.orgbeilstein-journals.org Both reactions are often catalyzed by transition metal complexes, but the role of this compound as a ligand or catalyst in these specific reactions is not documented.

Hydrogen Transfer Catalysis

Catalytic hydrogen transfer is a crucial process in organic synthesis. While various transition metal complexes are used, information on systems employing this compound is absent from the search results.

Electrocatalysis and Carbon Dioxide Hydrogenation

Electrocatalysis drives chemical reactions at an electrode surface and is vital for applications like CO2 reduction. rsc.orgnih.govrsc.org The electrocatalytic properties of specific quinoline derivatives have been studied, but not those of this compound. nih.govresearchgate.net

Development of Novel Ligand Systems and Transition Metal Complexes

The development of new ligands is central to advancing catalysis. isct.ac.jplibretexts.org Quinolines are a versatile class of ligands, but specific complexes derived from this compound and their catalytic activities are not described in the available literature. nih.govwikipedia.org

Further research is required to explore and document the potential of this compound in these advanced catalytic applications.

Design of Metal Active Sites on Functionalized Supports (e.g., Silica)

In the realm of heterogeneous catalysis, the design and engineering of active sites on supportive materials are crucial for developing efficient and stable catalysts. researchgate.net Functionalized supports, such as silica (B1680970), provide a versatile platform for anchoring metal active sites, leading to improved dispersion and stability. researchgate.net The structure of this compound and its derivatives can be instrumental in the synthesis of complex catalytic systems. For instance, the synthesis of tetramethylquinoline-2,4-diamine has been achieved using a magnetically separable nanoparticle-supported Cu(II) cyclam and salen complex catalyst. researchgate.net This highlights the potential for quinoline derivatives to be involved in the creation of sophisticated catalysts where metal active sites are precisely engineered on functionalized supports. researchgate.net

The interaction between the metal centers and the functional groups of the support is a key factor in determining the catalytic activity. researchgate.net The use of quinoline-based structures can influence the electronic environment of the metal active sites, thereby tuning the catalytic performance. Research in this area continues to explore how different functional groups on silica and other supports can act as effective anchors for metal complexes, including those derived from or used in the synthesis of complex quinoline structures. researchgate.net

Materials Science and Engineering Applications

The application of this compound and its related structures extends significantly into materials science and engineering, where it contributes to the enhancement of material properties and the development of high-performance products.

Role as Polymer Additives and Stabilizers against Degradation

Polymers are susceptible to degradation from various environmental factors, including heat and oxidation. Additives are therefore essential to preserve their integrity and performance over time. numberanalytics.comomu.edu.tr Quinoline derivatives, such as 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (a related compound), are utilized as antioxidants and stabilizers in the rubber and plastics industry. syensqo.com These additives function by counteracting the degradative processes that occur during high-temperature processing and throughout the service life of the material.

The mechanism of stabilization often involves the scavenging of radical species that initiate degradation, a process where the chemical structure of the quinoline derivative plays a critical role. greenchemicals.eu The presence of methyl groups on the quinoline ring can enhance its stabilizing efficiency.

Enhancement of Material Durability and Lifespan in Polymer Formulations

The incorporation of quinoline-based additives directly translates to enhanced durability and an extended lifespan for polymer products. researchgate.net By preventing thermal and oxidative degradation, these compounds help maintain the essential physical and mechanical properties of the polymer matrix. numberanalytics.comwotlon.com This is particularly crucial for materials used in demanding applications where reliability and longevity are paramount. numberanalytics.comavient.com

Contribution to the Development of High-Performance Plastics

High-performance plastics are engineered to meet stringent requirements for strength, durability, and resistance to heat and chemicals. resourcewise.comhpp-performance.com The use of advanced additives is a key strategy in achieving these properties. victrex.com Quinoline derivatives contribute to this field by enabling polymers to withstand more extreme conditions.

The development of high-performance plastics is critical for industries such as automotive, aerospace, and electronics, where materials are subjected to harsh operating environments. resourcewise.comhpp-performance.com The enhanced thermal stability and antioxidant properties conferred by quinoline-based additives allow for the creation of more robust and reliable plastic components.

Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Solar Cells) for Enhanced Efficiency and Flexibility

Organic electronics is a rapidly advancing field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). sigmaaldrich.comrsc.org These technologies offer advantages like flexibility and low-cost manufacturing. cas.org The performance of organic electronic devices is heavily dependent on the properties of the organic semiconductor materials used. sigmaaldrich.comsigmaaldrich.com

Quinoline derivatives have emerged as important building blocks in the synthesis of materials for organic electronics. sigmaaldrich.com Their tunable electronic properties make them suitable for use as emitters, charge transport materials, and hosts in OLEDs. sigmaaldrich.com For instance, certain quinoline-based compounds exhibit high spectral purity and are used as red light emitters in LEDs. sigmaaldrich.com The integration of quinoline structures can lead to enhanced efficiency and longer lifetimes for these devices. sigmaaldrich.com

Integration into Dyes, Polymers, and Semiconductors for Unique Electronic and Photophysical Properties

The unique electronic and photophysical properties of quinoline derivatives make them valuable components in a variety of advanced materials. mdpi.com The extended π-conjugated system of the quinoline ring can be modified to tune its absorption and emission characteristics. beilstein-journals.orgmdpi.com

Dyes: Anthraquinone dyes, which share a fused ring system, are known for their stability and are used in various applications. beilstein-journals.org The incorporation of quinoline moieties can lead to the development of new classes of dyes with tailored properties.

Polymers: The combination of dyes and polymers can result in high-performance materials with applications in various technical fields. mdpi.com Polymer-attached dyes based on quinoline structures could offer enhanced stability and processability.

Semiconductors: Organic semiconductors are the core components of organic electronic devices. cas.org The modification of semiconductor properties through the introduction of specific chemical structures is a key area of research. cas.org Quinoline derivatives can be integrated into the structure of organic semiconductors to influence their charge transport and photophysical behavior. tcichemicals.commdpi.com The synthesis of novel quinoline-based compounds continues to be an active area of research for developing next-generation organic electronic materials. nih.govsemanticscholar.org

Environmental Science Research Applications

The interaction of synthetic chemical compounds with the environment is a critical area of study, encompassing their fate, impact, and potential use in monitoring and remediation technologies.

Currently, there is a lack of research on the use of this compound as a tool for investigating the degradation pathways of other environmental pollutants. Scientific studies in this field tend to focus on the degradation of pollutants like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) by microorganisms or the use of catalytic materials to break down contaminants. researchgate.netresearchgate.net The potential for this compound to act as a tracer or indicator in such studies has not been explored.

The broader environmental concerns associated with persistent organic pollutants include their ability to be transported long distances, accumulate in organisms, and magnify through the food chain. nih.gov Without specific studies, the environmental fate and potential for bioaccumulation of this compound remain unknown, highlighting a gap in the current body of research.

An emerging application for tetramethylquinoline scaffolds is in the development of sensors for environmental monitoring. Research has demonstrated the synthesis of a novel composite material, cobalt (II) tetramethylquinoline oxy bridged phthalocyanine (B1677752) mixed with carbon nanoparticles (CoTM-QOPc/CNP), for the electrochemical sensing of nitrite. researchgate.net Nitrite is a significant environmental and health concern, with regulated maximum levels in drinking water. researchgate.net

Table 1: Performance of a Tetramethylquinoline-Based Electrochemical Sensor for Nitrite Detection

| Analytical Method | Linear Range (μmolL⁻¹) | Detection Limit (μmolL⁻¹) | Sensitivity (μAμM⁻¹cm⁻²) |

|---|---|---|---|

| Cyclic Voltammetry (CV) | 0.2–200 | 0.06 | 2.298 |

| Differential Pulse Voltammetry (DPV) | 0.2–225 | 0.06 | 1.031 |

Data sourced from a study on a CoTM-QOPc/CNP modified glassy carbon electrode. researchgate.net

Emerging Research Directions and Interdisciplinary Studies

The this compound structure serves as a foundational block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Researchers are actively exploring the rational design of new scaffolds based on this core.

One research avenue involves the chemical modification of the basic structure. For instance, the acylation of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456) has been used to create a 6-acetyl derivative. researchgate.net This new compound provides a gateway to synthesizing a new class of linearly designed molecules, such as 6-(pyrimidin-4-yl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolines, which could be explored for various biological activities. researchgate.netresearchgate.net

Other synthetic strategies involve reacting tetrahydroquinoline derivatives with various chemical agents to produce fused heterocyclic systems, such as pyrimido[4,5-b]quinolines. nih.gov These novel molecular architectures are of significant interest due to their structural relationship to other biologically active compounds and their potential use in drug discovery. researchgate.netnih.gov The development of these new derivatives underscores the versatility of the tetramethylquinoline scaffold as a starting point for creating functionally diverse molecules. researchgate.net

Table 2: Examples of Novel Synthesized Tetramethylquinoline Derivatives

| Base Scaffold | Derivative | Potential Application Area |

|---|---|---|

| 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | 6-Acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | Intermediate for new linearly designed quinolines researchgate.net |

| 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | 6-(Pyrimidin-4-yl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolines | Medicinal Chemistry / Drug Discovery researchgate.net |

| Tetrahydroquinoline Core | Pyrimido[4,5-b]quinoline derivatives | Biologically active compounds nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Synthetic Planning

The confluence of artificial intelligence (AI) and chemistry is catalyzing a paradigm shift in molecular discovery and synthetic route design. For complex molecules like this compound, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space, predict reactivity, and optimize synthesis protocols. These computational approaches have the potential to significantly accelerate the development of novel quinoline derivatives. researchgate.net

Machine learning models, particularly deep neural networks, are being trained on extensive reaction databases to predict the outcomes of chemical transformations and suggest optimal reaction conditions. beilstein-journals.orgnih.gov For quinoline systems, ML algorithms can predict sites of C-H functionalization, a crucial step in creating diverse derivatives. doaj.org An artificial neural network (ANN) model has been developed to predict site selectivity for electrophilic substitution on quinoline derivatives by taking SMILES strings as input and using quantum chemical descriptors to identify reactive sites. doaj.org Such a model could be applied to this compound to forecast its reactivity in various functionalization reactions, guiding chemists toward desired products and minimizing trial-and-error experimentation.

Computer-Aided Synthesis Planning (CASP) represents another major frontier. researchgate.netbeilstein-journals.orgacs.org These platforms use retrosynthesis algorithms, often powered by machine learning, to propose viable synthetic pathways for a target molecule. acs.orgnih.gov By analyzing millions of published reactions, these tools can identify not only known routes but also novel and more efficient ones. For a polysubstituted compound like this compound, a CASP tool could deconstruct the molecule into simpler, commercially available precursors and suggest a step-by-step synthesis plan, complete with reagent and catalyst recommendations. researchgate.net The integration of these AI tools with automated robotic synthesis platforms promises a future of closed-loop discovery, where molecules are designed, synthesized, and tested with minimal human intervention, dramatically accelerating the pace of materials and drug discovery. nih.govnih.govmit.edu

Table 1: Applications of AI/ML in the Synthesis of Quinolines

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|